

Application Note: Fluorogenic No-Wash Live-Cell Imaging Using BDP R6G Tetrazine

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Compound of Interest

Compound Name: BDP R6G tetrazine

Cat. No.: B1192294

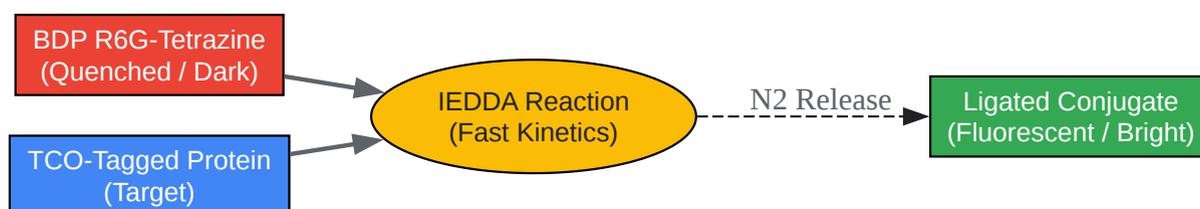
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Abstract & Principle

Traditional immunofluorescence relies on extensive wash steps to remove unbound fluorophores, a process that disrupts delicate cellular structures and precludes the capture of rapid biological kinetics. This Application Note details a no-wash imaging protocol utilizing **BDP R6G Tetrazine**, a fluorogenic probe designed for the Inverse Electron Demand Diels-Alder (IEDDA) reaction.

The core advantage of this system is its fluorogenic "turn-on" mechanism.[1] The tetrazine moiety acts as a potent quencher of the BODIPY R6G fluorophore via Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PET).[2] Upon reaction with a Trans-Cyclooctene (TCO)-labeled target, the tetrazine ring is converted into a dihydropyridazine, breaking the quenching interaction and restoring fluorescence.[3] This allows for real-time visualization of intracellular targets with high signal-to-noise ratios, even in the presence of excess probe.

Mechanism of Action[1][2]



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Figure 1: The fluorogenic mechanism. The tetrazine group quenches the BDP R6G fluorophore until specific ligation with TCO, triggering a massive increase in brightness.

Technical Specifications

BDP R6G is a hydrophobic, membrane-permeable dye with spectral properties nearly identical to Rhodamine 6G, making it compatible with standard TRITC/RFP filter sets.

Feature	Specification	Notes
Fluorophore	BDP R6G (BODIPY derivative)	High quantum yield, photostable.[4][5]
Excitation Max	530 nm	Compatible with 532 nm lasers.
Emission Max	548 nm	Detectable in standard Orange/Red channels.
Reactive Group	Methyltetrazine	Kinetic rate () approx. with TCO.
Turn-On Ratio	~10x - 100x	Dependent on local environment; sufficient for no-wash.
Solubility	DMSO, DMF	Poor water solubility; requires organic stock.[4]
Cell Permeability	High	Excellent for intracellular targets.

Experimental Design & Pre-Requisites

Before initiating the imaging protocol, the target of interest (POI) must be functionalized with a Trans-Cyclooctene (TCO) handle. This is most commonly achieved via Genetic Code

Expansion (GCE).

Required Reagents

- **BDP R6G Tetrazine:** Stock solution (1 mM in anhydrous DMSO). Store at -20°C.
- TCO-Lysine (TCOA or TCOK): Unnatural amino acid for genetic incorporation.
- Expression System: Plasmid encoding POI with an Amber Stop Codon (TAG) + Orthogonal tRNA/tRNA-Synthetase pair (e.g., *Pyrococcus horikoshii* pyrrolysyl-tRNA synthetase).
- Live Cell Imaging Solution (LCIS): Optically clear, physiological buffer (e.g., FluoroBrite DMEM or HBSS).

Detailed Protocol

Phase 1: Target Expression (Day 1-2)

Objective: Incorporate TCO-Lysine into the protein of interest.

- Seeding: Seed cells (e.g., HeLa, HEK293T) in a glass-bottom imaging dish (35mm) to reach 60-70% confluency.
- Transfection: Transfect cells with the plasmid system (POI-TAG + tRNA/Synthetase).
- UAA Addition: Immediately after transfection, supplement the culture media with TCO-Lysine (100 μ M - 250 μ M).
 - Note: A negative control sample (Transfection WITHOUT TCO-Lysine) is mandatory to assess non-specific background.
- Incubation: Incubate cells for 18-24 hours at 37°C / 5% CO₂ to allow protein expression.

Phase 2: "No-Wash" Labeling (Day 3)

Objective: Covalent labeling of TCO-POI with **BDP R6G Tetrazine**.

- Wash (Optional): Briefly rinse cells 1x with warm LCIS to remove free TCO-Lysine from the media. Technically this is a wash, but it removes the UAA, not the dye.

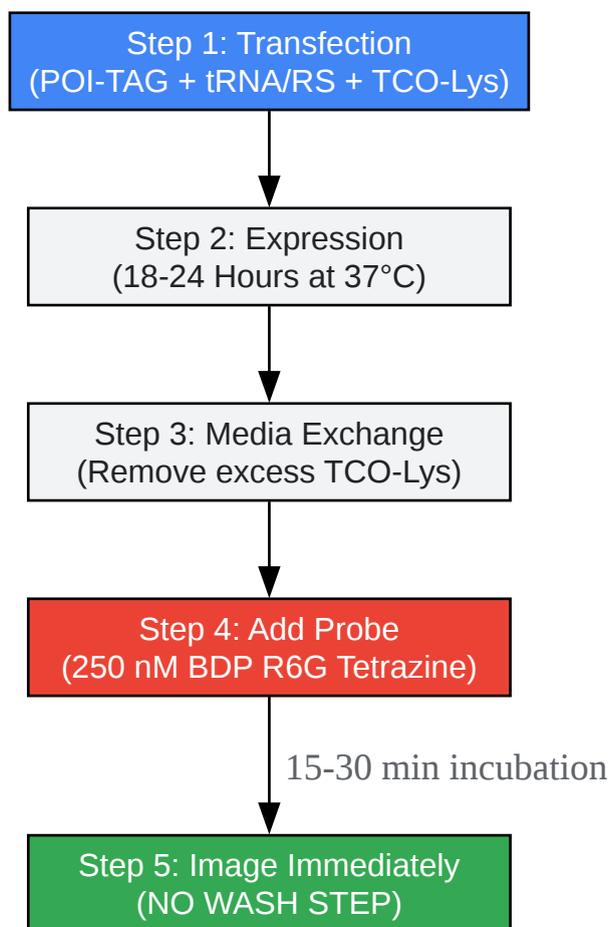
- Probe Preparation: Dilute the **BDP R6G Tetrazine** stock (1 mM) into warm LCIS to a final concentration of 250 nM – 500 nM.
 - Expert Tip: Do not exceed 1 μ M for no-wash protocols. Higher concentrations may overwhelm the fluorogenic suppression, leading to high background.
- Labeling: Add the diluted probe directly to the cells.
- Incubation: Incubate at 37°C for 15–30 minutes.
 - Kinetics: The reaction is extremely fast. Signal often appears within 5 minutes.

Phase 3: Imaging

Objective: Capture high-contrast images without removing the dye.

- Mount: Transfer the dish directly to the microscope stage. Do not wash the cells.[\[6\]](#)[\[7\]](#)
- Settings:
 - Excitation: 532 nm laser or 530/30 nm bandpass filter.
 - Emission: 550 nm longpass or 570/40 nm bandpass filter.
- Acquisition: Adjust exposure time using the TCO+ sample. Verify low signal in the TCO- (negative) control.

Workflow Visualization



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Figure 2: Experimental timeline. The critical efficiency gain is in Step 5, where washing is eliminated.

Troubleshooting & Optimization

Observation	Probable Cause	Corrective Action
High Background (Nucleus)	Excess free dye accumulation.	Reduce probe concentration to 100 nM. BDP dyes are hydrophobic and can accumulate in lipid membranes if too concentrated.
Low Signal	Low expression of TCO-protein.	Verify transfection efficiency. ^[1] Ensure TCO-Lysine was fresh and added at sufficient concentration (250 µM).
Punctate Background	Dye aggregation.	Sonicate the BDP R6G stock solution before dilution. Ensure DMSO concentration in final media is <0.5%.
Photobleaching	High laser power.	BDP R6G is stable, but TCO-Tetrazine conjugates can be sensitive. Reduce laser power and increase gain.

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